molecular formula C14H14N2O3 B1465289 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide CAS No. 676493-96-2

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide

Cat. No. B1465289
CAS RN: 676493-96-2
M. Wt: 258.27 g/mol
InChI Key: OQAZQVPOWODTAC-UHFFFAOYSA-N
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Description

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide (6-HEPN) is a chemical compound that is used in various scientific research applications. It is a derivative of nicotinamide, an important component of the coenzyme nicotinamide adenine dinucleotide (NAD). 6-HEPN has a wide range of biochemical and physiological effects that make it a useful tool for laboratory experiments.

Scientific Research Applications

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of scientific research applications. It has been used in experiments to study the effects of NAD+ on cellular metabolism, as well as to investigate the role of NAD+ in the regulation of gene expression. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been used to study the effects of NAD+ on mitochondrial biogenesis and energy metabolism. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been used to study the effects of NAD+ on cell proliferation, apoptosis, and cell death.

Mechanism of Action

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a cofactor for the enzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an important component of the cellular energy metabolism, and it is involved in a variety of biochemical processes, including the regulation of gene expression, mitochondrial biogenesis, and cell proliferation. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a substrate for NAD+, and it is involved in the transfer of electrons from NAD+ to other molecules.
Biochemical and Physiological Effects
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the enzyme NAD+ and to increase the levels of NAD+ in cells. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to increase the activity of NAD+-dependent enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidoreductases. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been shown to increase the levels of NAD+-dependent metabolites, such as NAD+-dependent fatty acids and NAD+-dependent amino acids.

Advantages and Limitations for Lab Experiments

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of NAD+ on cellular metabolism. However, there are some limitations to using 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in laboratory experiments. For example, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not readily available in large quantities, and it is relatively expensive to purchase. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not as effective as other NAD+ precursors, such as nicotinamide mononucleotide (NMN).

Future Directions

There are several possible future directions for research involving 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide. One potential direction is to further investigate the effects of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide on NAD+-dependent enzymes and metabolites. Additionally, further research could be done to determine the optimal concentrations of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide for different laboratory experiments. Additionally, research could be done to develop methods for synthesizing 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in larger quantities and at lower costs. Finally, research could be done to investigate the potential therapeutic applications of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide, such as in the treatment of diseases related to NAD+ metabolism.

properties

IUPAC Name

6-[4-(2-hydroxyethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-14(18)11-3-6-13(16-9-11)19-12-4-1-10(2-5-12)7-8-17/h1-6,9,17H,7-8H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAZQVPOWODTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide

Synthesis routes and methods I

Procedure details

Combine 4-(2-hydroxy-ethyl)-phenol (2.0 g, 14.5 mmol), 6-chloronicotinamide (2.3 g, 14.5 mmol) and K2CO3 (5.0 g, 36.2 mmol) in DMF (40 mL) under nitrogen, stir and heat at 120° C. overnight. Cool to ambient temperature and pour into water, extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over Na2SO4. Eliminate the solvent and purify by flash chromatography on silica gel (eluent: CHCl3/7% EtOH/0.7% NH4OH) to give the title compound (1.8 g, 49%). Electrospray MS M+1 ion=259, 1H-NMR (DMSO-d6, 400 MHz): 8.58 (d, 1H, J=2.7 Hz), 8.22 (dd, 1H, J=2.7 and 8.8 Hz), 8.00 (bs, 1H), 7.46 (bs, 1H), 7.25 (m, 2H), 7.05-7.02 (m, 3H), 4.65 (t, 1H), J=5.3 Hz), 3.63-3.58 (m, 2H), 2.72 (t, 2H, J=6.9 Hz).
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2 g
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2.3 g
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5 g
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40 mL
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0 (± 1) mol
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Yield
49%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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